molecular formula C11H19N3O4 B13867959 tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate

tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate

Cat. No.: B13867959
M. Wt: 257.29 g/mol
InChI Key: WWGGAGXDQFBUHM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine. The reaction is carried out under controlled conditions, often involving the use of dichloromethane as a solvent and sodium bicarbonate as a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its molecular structure allows it to bind to active sites of enzymes, altering their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate include:

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • N-(tert-Butoxycarbonyl)ethanolamine
  • Boc-2-aminoethanol

Uniqueness

What sets this compound apart from these similar compounds is its unique oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N3O4

Molecular Weight

257.29 g/mol

IUPAC Name

tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate

InChI

InChI=1S/C11H19N3O4/c1-7(15)9-13-8(14-18-9)5-6-12-10(16)17-11(2,3)4/h7,15H,5-6H2,1-4H3,(H,12,16)

InChI Key

WWGGAGXDQFBUHM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)CCNC(=O)OC(C)(C)C)O

Origin of Product

United States

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